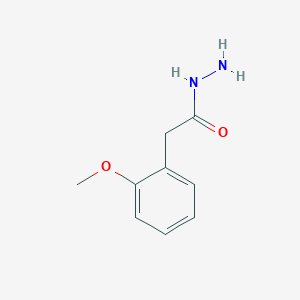
2-(2-Methoxyphenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of phenylacetic acids .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to an acetohydrazide group . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 107-110 degrees Celsius . Its molecular weight is 180.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and its crystal structure analyzed. For example, N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide was prepared and structurally analyzed, revealing normal bond lengths and angles and a centrosymmetric dimer formation in the crystal structure through hydrogen bonding (Yu-Feng Li & F. Jian, 2008).
Nonlinear Optical Properties
- Nonlinear Optical Applications : The compound's derivatives have been studied for nonlinear optical properties. For instance, a study on hydrazones including 2-(4-methylphenoxy)- N ′-[(1E)-(4-methoxyphenyl)methylene]acetohydrazide revealed potential applications as optical limiters and switches due to their significant nonlinear optical properties (K. Naseema et al., 2010).
Potential in Metal Complexation
- Complexation with Metals : N-acylhydrazones including N0 -(2-hydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide have been synthesized and characterized, with a focus on their potential to complex with metals like Cu2+. This suggests applications in areas like catalysis or material science (Dorian Polo-Cerón et al., 2021).
Pharmaceutical Research
Anticancer and Biological Activity Studies : Several studies have synthesized derivatives of 2-(2-Methoxyphenyl)acetohydrazide and evaluated them for biological activities, including anticancer properties. For example, research into 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, derived from acetohydrazide, showed promising anticancer activity (Salahuddin et al., 2014).
Enzyme Inhibition Studies : Research into novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide explored their potential as enzyme inhibitors, showing promising results in inhibiting lipase and α-glucosidase (O. Bekircan et al., 2015).
Synthesis of Novel Compounds
- Synthesis of New Chemical Entities : The compound is used in synthesizing new chemical entities with potential pharmaceutical applications. For instance, synthesis of new 1,3,4-oxadiazole – benzothiazole and hydrazone derivatives using this compound as a starting material has been explored for chemotherapeutic potential (B. Kaya et al., 2017).
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that the compound has the potential to influence cellular processes .
Biochemische Analyse
Biochemical Properties
2-(2-Methoxyphenyl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit anti-inflammatory and antioxidant activities by interacting with enzymes involved in these pathways . The compound’s interaction with these enzymes leads to the inhibition of pro-inflammatory mediators and the scavenging of free radicals, thereby reducing oxidative stress and inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can reduce the volume of rat paw edema, indicating its anti-inflammatory effects . Additionally, it has been observed to exhibit antioxidant properties, which help in protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific target proteins, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition leads to a decrease in inflammation and oxidative stress, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its anti-inflammatory and antioxidant properties over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways help in the biotransformation and excretion of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s solubility in water and organic solvents allows it to be efficiently transported and distributed to target sites . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the desired cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals help in the precise localization of the compound, ensuring its optimal activity .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKKBKZYLQRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589859 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34547-26-7 |
Source


|
| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the structure and thermal stability of compound 3?
A1: Compound 3, or N′-((2-hydroxynaphthalen-1-yl)methylene)-2-(2-methoxyphenyl)acetohydrazide hydrate, was successfully synthesized and characterized using single-crystal X-ray diffraction and elemental analysis []. The crystallographic data revealed that this compound crystallizes in the monoclinic crystal lattice, specifically within the C2/c space group [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

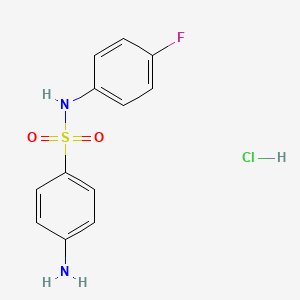
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

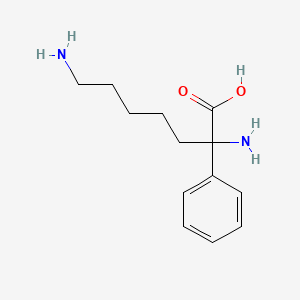
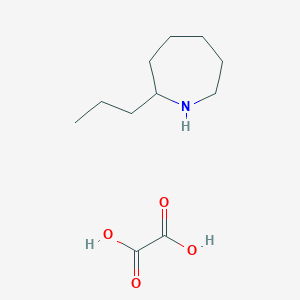
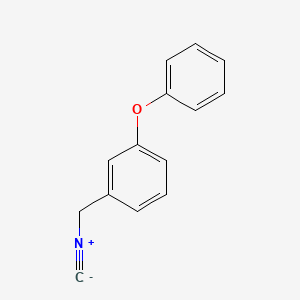
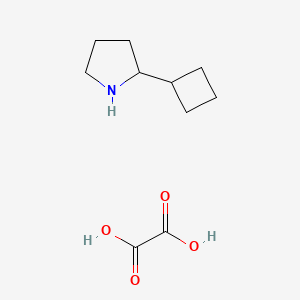
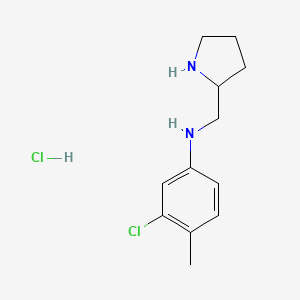
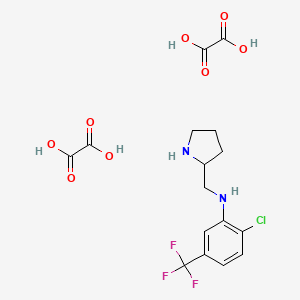
![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)



![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)